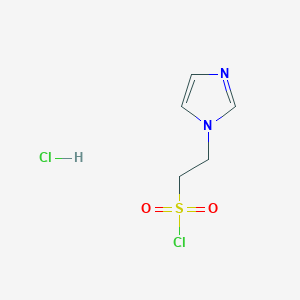

2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

2-imidazol-1-ylethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S.ClH/c6-11(9,10)4-3-8-2-1-7-5-8;/h1-2,5H,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKDUFWVFGBVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955557-93-3 | |

| Record name | 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Hydrolysis: Hydrolysis reactions are carried out using water or aqueous sodium hydroxide under mild to moderate conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

Chemical Synthesis

Reagent for Imidazole Derivatives :

This compound is primarily used as a reagent for synthesizing various imidazole derivatives and sulfonamide compounds. The sulfonyl chloride group allows for diverse chemical modifications, facilitating the formation of sulfonamide derivatives through substitution reactions with amines or alcohols.

Table 1: Types of Reactions Involving 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride

| Reaction Type | Products Formed | Common Reagents Used |

|---|---|---|

| Substitution | Sulfonamide Derivatives | Amines, Alcohols |

| Hydrolysis | Sulfonic Acid | Water, Aqueous Sodium Hydroxide |

Biological Applications

Modification of Biomolecules :

The compound is employed in the modification of proteins and peptides to introduce functional sulfonamide or sulfonate groups. This modification is crucial for studying protein interactions and enzyme activities.

Pharmaceutical Development :

Research indicates potential applications in developing pharmaceutical agents that target specific enzymes or receptors associated with imidazole or sulfonamide functionalities. Its broad spectrum of biological activities includes antibacterial, antiviral, and anti-inflammatory properties.

Industrial Applications

Production of Specialty Chemicals :

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals and materials, including catalysts and functionalized polymers. Its unique structure allows for tailored chemical properties suitable for various applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of sulfonamide derivatives synthesized from this compound. The results demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Protein Modification

Research focused on the use of this compound to modify proteins involved in metabolic pathways. The introduction of sulfonamide groups enhanced the binding affinity of these proteins to their substrates, indicating its utility in biochemical research aimed at understanding metabolic regulation.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, such as amines or alcohols, to form covalent bonds. The imidazole ring can also participate in various interactions, including hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(1H-Imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride and Analogues

Key Observations :

Reactivity : The sulfonyl chloride group in the target compound confers higher electrophilicity compared to amines (e.g., 858513-10-7) or hydroxymethyl groups (718642-27-4) . This makes it prone to hydrolysis but ideal for synthesizing sulfonamide drugs.

Stability : Compounds with hydroxymethyl () or amine groups exhibit greater stability under ambient conditions, whereas the target compound requires anhydrous storage to prevent hydrolysis. The naphthyl-containing analogue () decomposes under light/heat, releasing HCl and nitrogen oxides .

Solubility : Hydrochloride salts enhance aqueous solubility across all analogues. However, sulfonyl chloride’s lipophilicity (higher log Pow inferred) may reduce bioavailability compared to polar hydroxymethyl or amine derivatives.

Physicochemical Data Gaps

Limited data exist for log Pow, vapor pressure, and thermal stability of the target compound. Analogues like 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride also lack partition coefficient data, highlighting a need for experimental characterization .

Biological Activity

2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound characterized by its imidazole ring, sulfonyl chloride group, and hydrochloride salt form. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : CHClNOS

- SMILES : C1=CN(C=N1)CCS(=O)(=O)Cl

- InChIKey : BSEZCJRXTZNQBL-UHFFFAOYSA-N

Structure

The compound features a sulfonyl chloride group attached to an imidazole moiety, which is known for its versatility in biological interactions. This structure allows for various chemical reactions, including substitutions and hydrolysis, making it valuable in synthetic chemistry.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that related imidazole compounds can inhibit the growth of various bacteria, including Bacillus subtilis and Klebsiella pneumoniae . The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antibacterial Activity Evaluation

In a comparative study, several imidazole derivatives were synthesized and tested for their antibacterial efficacy. The results demonstrated that compounds similar to this compound showed inhibition zones ranging from 18 mm to 32 mm against Gram-positive and Gram-negative bacteria .

| Compound | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| Compound A | 32 | K. pneumoniae |

| Compound B | 28 | E. coli |

| Compound C | 19 | S. aureus |

Study 2: Structure-Based Drug Design

A study focused on the design of ethylenediamine derivatives highlighted the importance of the sulfonamide group in enhancing biological activity. The introduction of imidazole rings in these compounds improved their binding affinity to target enzymes, suggesting that similar modifications could be beneficial for this compound .

The potential mechanism of action for this compound may involve:

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride, and how can purity be ensured?

The compound is typically synthesized via sulfonation of imidazole derivatives using chlorosulfonic acid under inert conditions. A common approach involves reacting 1H-imidazole with chlorosulfonic acid in dichloromethane, followed by quenching with hydrochloric acid to isolate the hydrochloride salt . Purification is achieved through recrystallization in ethanol or column chromatography (silica gel, eluted with a gradient of ethyl acetate/hexane). Purity validation requires ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity) .

Q. How should researchers handle and store this compound to maintain stability?

The sulfonyl chloride group is moisture-sensitive and prone to hydrolysis. Store the compound in a desiccator at −20°C under nitrogen. Avoid exposure to light, strong oxidizing agents, and high temperatures (>40°C), as these conditions promote decomposition into hazardous byproducts (e.g., HCl gas, sulfur oxides) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm imidazole ring protons (δ 7.5–8.5 ppm) and sulfonyl chloride group integrity.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions using programs like SHELXL .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and chloride adducts .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when optimizing synthetic protocols?

Discrepancies in yields often arise from variations in reaction temperature, stoichiometry, or moisture control. For example, higher temperatures (>50°C) during sulfonation may degrade the sulfonyl chloride group. Systematic Design of Experiments (DoE) with controlled variables (e.g., reaction time, solvent polarity) can identify optimal conditions. Cross-validate results with kinetic studies (e.g., monitoring via in situ IR for sulfonate intermediates) .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during bioconjugation experiments?

Hydrolysis is minimized by:

Q. How can this compound be used to study enzyme inhibition mechanisms?

The imidazole moiety binds to heme-containing enzymes (e.g., cytochrome P450, heme oxygenase). Design inhibition assays by:

- Pre-incubating the compound with microsomal enzymes (rat/mouse liver microsomes).

- Monitoring enzymatic activity via spectrophotometry (e.g., NADPH depletion at 340 nm).

- Comparing IC₅₀ values with known inhibitors (e.g., QC-282 for heme oxygenase) to assess selectivity .

Q. What are the challenges in using this compound for polymer synthesis, and how are they addressed?

The sulfonyl chloride group can react with nucleophilic monomers (e.g., amines, alcohols) to form sulfonamide or sulfonate linkages. Challenges include:

- Side reactions : Competing hydrolysis is suppressed by low-temperature polymerization (−10°C).

- Monomer stability : Store monomers as hydrochloride salts to prevent premature polymerization .

Methodological Notes

Data Contradiction Analysis :

If conflicting reports arise (e.g., solvent compatibility in vs. ), validate claims via controlled replicate experiments. For instance, test dichloromethane vs. DMSO as solvents under identical conditions and compare yields via ANOVA .

Q. Safety Protocols :

- Always use PPE (gloves, goggles) and work in a fume hood.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.